molecular formula C25H26N2O2 B3048510 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate CAS No. 171723-80-1

1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate

Katalognummer B3048510
CAS-Nummer: 171723-80-1
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: MSHSHVZVLWLNIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(1-BENZYL-4-PIPERIDINYL)-N-(2-PHENYLPYRAZOL-3-YL)PROPANAMIDE” is structurally similar . It has a molecular formula of C24H28N4O and a molecular weight of 388.5053 .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(4-Benzyl-1-piperazinyl)-N-(2-biphenylyl)acetamide”, can be found on ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride)”, are available . It has a molecular formula of C22H28N2O • HCl, a formula weight of 372.9, and is a crystalline solid .

Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Synthesis of Piperidine Derivatives

1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate is involved in the gold(I)-catalyzed synthesis of piperidine derivatives, as demonstrated in the study by Zhang et al. (2006). This process is effective for forming various oxygen heterocycles and vinyl tetrahydrocarbazoles through intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenyl carbamates, allenyl alcohols, and allenyl indoles (Zhang et al., 2006).

Synthesis of Antagonists

In 1989, Mauleón et al. reported the synthesis of an alpha- and beta-adrenergic antagonist using a compound structurally similar to this compound. The synthesis pathway included protection, debenzylating, and acylation steps leading to a new antagonist compound (Mauleón et al., 1989).

Muscarinic Antagonist Properties

Naito et al. (1998) explored the antimuscarinic properties of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives, demonstrating high affinities for M1 and M3 receptors. These derivatives, including 1-benzyl-4-piperidyl analogs, showed potential for treating urinary incontinence with fewer side effects compared to existing treatments (Naito et al., 1998).

Mechanistic Studies in Organic Chemistry

Sheradsky and Salemnick (1972) utilized benzyl N-hydroxycarbamate, a structurally similar compound, to study N,O-diarylation reactions. Their research provided insights into the formation of benzyl N-(nitrophenoxy)carbamates and subsequent rearrangement reactions, contributing to the understanding of organic synthesis mechanisms (Sheradsky & Salemnick, 1972).

Synthesis of Carbamate Derivatives

Bajda et al. (2018) synthesized novel carbamate derivatives, including those with piperidine moieties, for potential use in treating Alzheimer's disease. These compounds displayed significant activity against butyrylcholinesterase, highlighting the therapeutic potential of carbamate derivatives in neurodegenerative diseases (Bajda et al., 2018).

Cholinesterase Inhibition

1-benzyl-4-piperidyl derivatives have been explored for their anti-acetylcholinesterase activities, as shown in a study by Sugimoto et al. (1990). These compounds have shown potential in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Eigenschaften

IUPAC Name

(1-benzylpiperidin-4-yl) N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(26-24-14-8-7-13-23(24)21-11-5-2-6-12-21)29-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHSHVZVLWLNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440919
Record name 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171723-80-1
Record name 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 ml sealed tube was added 2-biphenylylisocyanate (8 g, 41 mmol) in anhydrous acetonitrile (40 mL). To this solution was added N-benzyl-4-piperidinol (9.8 g, 51.25 mmol) and the tube was partially immersed in a silicon oil bath and heated to 85° C. After 16 h, the reaction mixture was cooled and concentrated in vacuo to give a 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate which was used in the next step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 3
Reactant of Route 3
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.